Antibacterial Activity: 6-Chloro Substitution Confers Superior Potency Against S. aureus Relative to 6-Methoxy and 6-Nitro Analogs
2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, as a synthetic precursor to compound BTC (specifically the 6-chloro substituted series), demonstrates antibacterial activity against Staphylococcus aureus. When compared to its 6-methoxy substituted analog (BTC-j, MIC = 12.5 μg/mL) and 6-nitro substituted analog (BTC-r, MIC = 12.5 μg/mL), the 6-chloro substituted derivative exhibits a 4-fold improvement in potency [1]. This quantitative difference underscores the critical role of the 6-chloro substituent in enhancing antibacterial efficacy against Gram-positive pathogens.
| Evidence Dimension | In vitro antibacterial activity against S. aureus (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 3.125 μg/mL (for 6-chloro substituted benzothiazole acetamide derivative) |
| Comparator Or Baseline | 6-methoxy substituted derivative (BTC-j): MIC = 12.5 μg/mL; 6-nitro substituted derivative (BTC-r): MIC = 12.5 μg/mL |
| Quantified Difference | 4-fold lower MIC (3.125 μg/mL vs. 12.5 μg/mL) |
| Conditions | Broth microdilution method against S. aureus; experimental conditions as described in Pawar et al., 2025 |
Why This Matters
For antimicrobial screening programs, the 4-fold potency advantage of the 6-chloro derivative translates to lower compound consumption and potentially reduced off-target effects in follow-up assays.
- [1] Pawar, S. J., Kale, A., Zori, P., Dorugade, R. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Curr Drug Discov Technol. 2025, 22 (3), e200624231065. View Source
